molecular formula C32H50O5 B1226940 Alisol B 23-acetate CAS No. 26575-95-1

Alisol B 23-acetate

货号: B1226940
CAS 编号: 26575-95-1
分子量: 514.7 g/mol
InChI 键: NLOAQXKIIGTTRE-KUHAPQQGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Alisol B 23-acetate can be synthesized through the esterification of alisol B with acetic anhydride in the presence of a catalyst. The reaction involves mixing alisol B with acetic anhydride and a catalyst, followed by controlling the reaction conditions to achieve esterification .

Industrial Production Methods: In industrial settings, this compound is typically isolated from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection. This method allows for the separation and purification of this compound with high purity .

化学反应分析

Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is alisol B .

科学研究应用

Antitumor Activity

AB23A has demonstrated significant antitumor effects across various cancer types, particularly in colorectal and liver cancers.

  • Colorectal Cancer : A study showed that AB23A mitigates colitis-associated colorectal cancer in murine models by modulating gut microbiota and enhancing intestinal barrier function. The treatment led to a reduction in tumor burden and inflammatory cytokines, indicating its potential as a therapeutic agent against colorectal cancer .
  • Liver Cancer : Research indicated that AB23A enhances the antitumor effect of bufalin, a known liver cancer inhibitor. The combination treatment increased apoptosis in liver cancer cells and induced autophagy, suggesting a synergistic effect that could improve therapeutic outcomes in liver cancer patients .
Cancer Type Mechanism of Action Key Findings
Colorectal CancerModulates gut microbiota; anti-inflammatory effectsReduced tumor load and improved intestinal health in mouse models
Liver CancerEnhances bufalin's effects; induces apoptosisIncreased cell death and autophagy in liver cancer cells

Metabolic Disorders

AB23A has shown promise in managing metabolic disorders such as non-alcoholic steatohepatitis (NASH) and chronic kidney disease (CKD).

  • Non-Alcoholic Steatohepatitis : In murine studies, AB23A demonstrated protective effects against NASH by reducing hepatic triglyceride accumulation and inflammatory cell infiltration. The mechanism involved activation of the farnesoid X receptor (FXR), which regulates lipid metabolism .
  • Chronic Kidney Disease : AB23A was found to improve gut microbiome composition and regulate blood pressure, suggesting its potential as a therapeutic agent for CKD management .
Metabolic Disorder Mechanism of Action Key Findings
Non-Alcoholic SteatohepatitisReduces hepatic lipogenesis; FXR activationDecreased liver inflammation and fibrosis in mouse models
Chronic Kidney DiseaseModulates gut microbiota; regulates blood pressureImproved renal function indicators in experimental models

Anti-inflammatory Properties

AB23A exhibits significant anti-inflammatory effects, making it beneficial for conditions like asthma and colitis.

  • Asthma : In a study involving ovalbumin-induced allergic asthma models, AB23A administration reduced pulmonary resistance and immune responses, indicating its potential for asthma treatment .
  • Colitis : The compound's ability to modulate inflammatory pathways has been linked to improved outcomes in colitis models, further supporting its application in gastrointestinal diseases .
Condition Mechanism of Action Key Findings
AsthmaReduces immune response; anti-inflammatory effectsLowered pulmonary resistance and inflammation markers
ColitisModulates inflammatory pathwaysImproved clinical signs and reduced inflammation in animal models

相似化合物的比较

Alisol B 23-acetate is compared with other similar compounds, such as alisol B, alisol C 23-acetate, alismol, and alismoxide .

    Alisol B: Similar in structure but lacks the acetyl group at the 23rd position.

    Alisol C 23-acetate: Another triterpenoid with similar pharmacological activities but different structural features.

    Alismol and Alismoxide: Sesquiterpenes with distinct chemical structures and biological activities.

This compound is unique due to its specific acetylation at the 23rd position, which contributes to its distinct pharmacological properties.

常见问题

Basic Research Questions

Q. How is Alisol B 23-acetate isolated and quantified from Alisma orientale?

  • Methodology : this compound is isolated using sequential chromatography techniques, including silica gel column chromatography, reversed-phase C18, Sephadex LH-20, and semi-preparative HPLC. Structural confirmation is achieved via nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet (UV) spectral analysis . Quantification in plant tissues (e.g., rhizomes, inflorescences) employs UPLC-QQQ-MS, with detection limits standardized to ≥0.5 mg/g for pharmacopeial compliance .

Q. What in vitro assays confirm FXR activation by this compound?

  • Experimental Design : HepG2 cells transfected with FXR-responsive luciferase reporter constructs are treated with this compound (doses: 10–100 µM). Luciferase activity is measured to assess FXR activation. Parallel dose-response studies (e.g., 25–100 mg/kg in mice) validate hepatoprotective effects against CCl₄- or ANIT-induced toxicity via qPCR and western blotting of FXR target genes (Bsep, Mrp2) .

Q. What in vivo models evaluate the hepatoprotective effects of this compound?

  • Models :

  • CCl₄-induced hepatotoxicity : Mice are administered this compound (25–100 mg/kg, oral) for 7 days, followed by CCl₄ challenge. Liver regeneration is assessed via BrdU immunohistochemistry and TUNEL assays for apoptosis .
  • ANIT-induced cholestasis : Bile acid homeostasis is monitored through hepatic transporters (Ntcp, Cyp7a1) and efflux pumps (Bsep) using real-time PCR .

Q. What are the pharmacokinetic challenges associated with this compound?

  • Stability Considerations : this compound is stable in DMSO (50 mg/ml stock) but undergoes structural isomerization in protic solvents (e.g., methanol), transforming into alisol A 24-acetate or deacetylated derivatives. Stability assays via HPLC are recommended for long-term storage studies .

Advanced Research Questions

Q. How does structural isomerization impact this compound’s stability and bioactivity?

  • Key Findings : In protic solvents, this compound isomerizes to alisol A 24-acetate, while prolonged storage in methanol leads to deacetylation to alisol A. X-ray crystallography and NMR confirm structural changes, which alter FXR binding affinity and reduce hepatoprotective efficacy. Researchers must optimize solvent systems (e.g., aprotic solvents) and validate compound integrity pre-experiment .

Q. What mechanisms underlie this compound’s role in multidrug resistance (MDR) reversal?

  • Mechanistic Insights : this compound acts as a partial non-competitive P-glycoprotein (P-gp) inhibitor, suppressing ATPase activity (IC₅₀: ~10 µM) and enhancing chemotherapeutic retention (e.g., doxorubicin) in MDR cancer cells. Synergistic studies combine this compound (5–20 µM) with chemotherapeutics, using flow cytometry to quantify intracellular drug accumulation .

Q. How does this compound modulate steroid receptors (AR/PR/GR) in cancer models?

  • Experimental Approach : Transient transfection reporter assays in androgen-responsive cells (e.g., LNCaP) show dose-dependent AR transactivation (10–50 µM). Molecular docking reveals interactions with the AR ligand-binding domain (LBD), while PR/GR pathways are repressed via co-activator displacement. Cross-talk with FXR/STAT3 signaling further reduces apoptosis in breast cancer (MDA-MB-231) .

Q. What synergistic effects are observed when combining this compound with chemotherapeutics?

  • Synergy Studies : Co-treatment with doxorubicin (1 µM) and this compound (10 µM) in MDR ovarian cancer cells (SKOV3/DDP) reduces IC₅₀ by 3-fold. Mechanistic assays include P-gp ATPase activity kits and membrane fluidity measurements (fluorescence polarization) .

Q. Contradictions and Recommendations

  • Stability vs. Bioactivity : While highlights solvent-dependent instability, confirms bioactivity in DMSO-based formulations. Researchers should prioritize fresh preparations and avoid aqueous buffers for in vitro work.
  • Tissue-Specific Efficacy : Inflorescence tissues of A. orientale yield higher this compound (0.35 mg/g) than rhizomes, suggesting tissue-specific extraction protocols for optimal yield .

属性

CAS 编号

26575-95-1

分子式

C32H50O5

分子量

514.7 g/mol

IUPAC 名称

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

InChI

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1

InChI 键

NLOAQXKIIGTTRE-KUHAPQQGSA-N

SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

手性 SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

规范 SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Pictograms

Irritant

同义词

23-acetylalisol B
alisol B 23-acetate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-1-(2,3-dihydroindol-1-yl)butan-1-one
Alisol B 23-acetate
4-Bromo-1-(2,3-dihydroindol-1-yl)butan-1-one
Alisol B 23-acetate
4-Bromo-1-(2,3-dihydroindol-1-yl)butan-1-one
Alisol B 23-acetate
4-Bromo-1-(2,3-dihydroindol-1-yl)butan-1-one
Alisol B 23-acetate
4-Bromo-1-(2,3-dihydroindol-1-yl)butan-1-one
Alisol B 23-acetate
4-Bromo-1-(2,3-dihydroindol-1-yl)butan-1-one
Alisol B 23-acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。